molecular formula C11H18ClN3O2 B12532731 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride CAS No. 678976-34-6

4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride

Cat. No.: B12532731
CAS No.: 678976-34-6
M. Wt: 259.73 g/mol
InChI Key: JQLNNXHMDLXXDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of both piperidine and piperazine rings, which are connected through carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride typically involves the reaction of piperidine and piperazine derivatives with carbonyl chloride. One common method is the reaction of piperidine with phosgene (carbonyl chloride) to form piperidine-1-carbonyl chloride, which is then reacted with piperazine to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperazine and piperidine derivatives .

Mechanism of Action

The mechanism of action of 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(Piperidine-1-carbonyl)piperazine-1-carbonyl chloride include:

Uniqueness

This compound is unique due to its dual piperidine and piperazine structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

678976-34-6

Molecular Formula

C11H18ClN3O2

Molecular Weight

259.73 g/mol

IUPAC Name

4-(piperidine-1-carbonyl)piperazine-1-carbonyl chloride

InChI

InChI=1S/C11H18ClN3O2/c12-10(16)13-6-8-15(9-7-13)11(17)14-4-2-1-3-5-14/h1-9H2

InChI Key

JQLNNXHMDLXXDD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2CCN(CC2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.